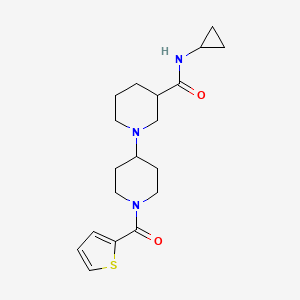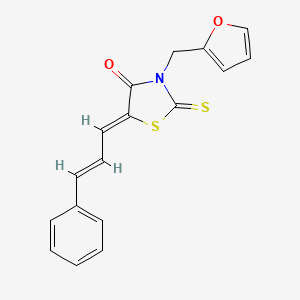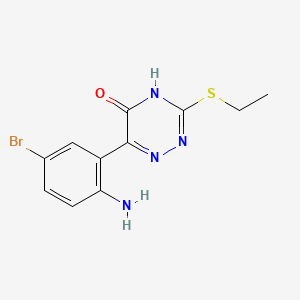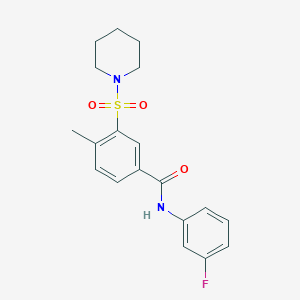
3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is known for its unique properties, including its ability to act as an anticancer agent and its potential as a herbicide. In
科学研究应用
3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has been extensively studied for its potential applications in cancer therapy. Several studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide involves the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.
In addition to its anticancer properties, 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has also been investigated for its potential as a herbicide. Studies have shown that this compound exhibits potent herbicidal activity against a wide range of weed species, including barnyardgrass, foxtail, and pigweed. The mechanism of action of 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide involves the inhibition of photosynthesis and the disruption of cell membrane integrity.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide involves the induction of apoptosis in cancer cells and the inhibition of photosynthesis in weed species. In cancer cells, this compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins such as Bcl-2. This leads to the activation of caspases and the cleavage of PARP, ultimately resulting in cell death. In weed species, 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide inhibits the electron transport chain in photosystem II, leading to the accumulation of reactive oxygen species and the disruption of cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide have been extensively studied in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, leading to the suppression of tumor growth. In weed species, 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide inhibits photosynthesis and disrupts cell membrane integrity, leading to the death of the plant.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide in lab experiments is its potent activity against cancer cells and weed species. This makes it a valuable tool for studying the mechanisms of apoptosis and photosynthesis, as well as for developing new cancer therapies and herbicides. However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects. Careful handling and appropriate safety precautions must be taken to ensure the safety of researchers and laboratory personnel.
未来方向
There are several future directions for research related to 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide. One potential direction is the development of new cancer therapies based on this compound, either alone or in combination with other anticancer agents. Another potential direction is the development of new herbicides based on this compound, either alone or in combination with other herbicides. Additionally, further studies are needed to better understand the mechanism of action of 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide and its potential applications in other fields such as materials science and biotechnology.
合成方法
The synthesis of 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide involves the reaction of 3-(3-chlorophenyl)acrylic acid with 5-methyl-4-phenyl-1,3-thiazol-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain 3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide in high yield and purity.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c1-13-18(15-7-3-2-4-8-15)22-19(24-13)21-17(23)11-10-14-6-5-9-16(20)12-14/h2-12H,1H3,(H,21,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCHIPQNCOTDFE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-nitrophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117816.png)

![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117824.png)


![1,2-dihydro-5-acenaphthylenyl[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6117831.png)

![N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117862.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117864.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B6117873.png)
![5-{2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6117881.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-ethyl-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6117897.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6117909.png)